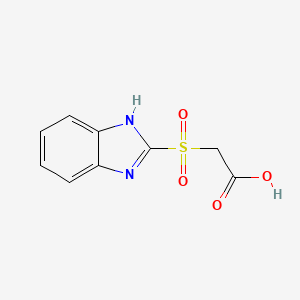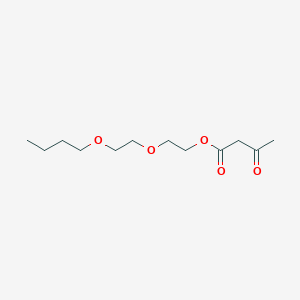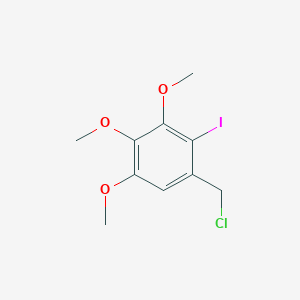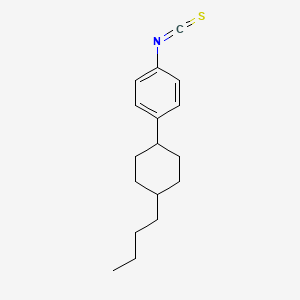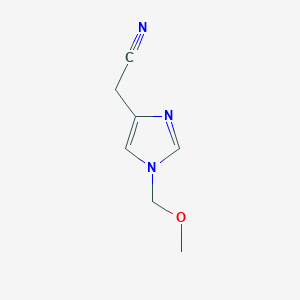
2-Cyclopropylpyridin-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylpyridin-3-ylboronic acid is an organic compound with the molecular formula C₈H₁₀BNO₂ and a molecular weight of 162.98 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The structure of this compound includes a pyridine ring substituted with a cyclopropyl group and a boronic acid functional group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpyridin-3-ylboronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation . This method typically starts with a halogenated pyridine derivative, which undergoes metalation with an organolithium or Grignard reagent. The resulting organometallic intermediate is then treated with a boron source, such as triisopropyl borate, to form the boronic acid .
Another method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . In this approach, a halopyridine is coupled with a boronic ester or borane in the presence of a palladium catalyst and a base, such as potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often employs scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst loading, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylpyridin-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The pyridine ring can undergo reduction reactions to form piperidine derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, sodium hydroxide, or triethylamine.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
Coupling Products: Aryl or vinyl-substituted pyridines from Suzuki-Miyaura coupling.
Alcohols/Ketones: From oxidation of the boronic acid group.
Piperidines: From reduction of the pyridine ring.
Scientific Research Applications
2-Cyclopropylpyridin-3-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropylpyridin-3-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide to form the desired coupling product . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, making it useful in dynamic covalent chemistry .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
Pyridin-4-ylboronic Acid: Similar structure but with the boronic acid group at the 4-position.
Cyclopropylboronic Acid: Lacks the pyridine ring, consisting only of a cyclopropyl group attached to the boronic acid.
Uniqueness
2-Cyclopropylpyridin-3-ylboronic acid is unique due to the presence of both a cyclopropyl group and a pyridine ring, which confer distinct electronic and steric properties. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C8H10BNO2 |
|---|---|
Molecular Weight |
162.98 g/mol |
IUPAC Name |
(2-cyclopropylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6,11-12H,3-4H2 |
InChI Key |
GXCYVRRLOCLJJC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CC=C1)C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


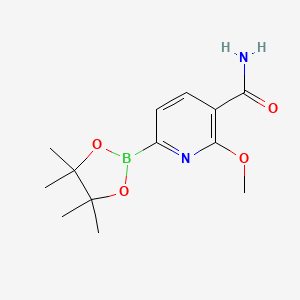
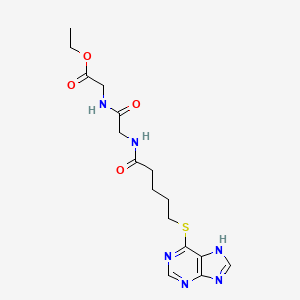

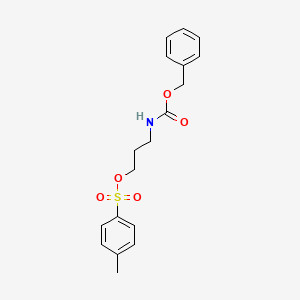
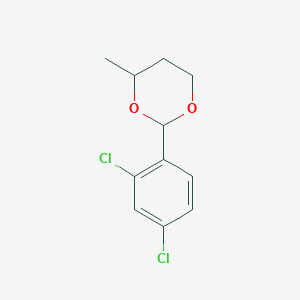

![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)

